molecular formula C2H3NaO3S B1231928 Sodium ethenesulfonate CAS No. 3039-83-6

Sodium ethenesulfonate

Cat. No. B1231928
CAS RN: 3039-83-6
M. Wt: 130.1 g/mol
InChI Key: BWYYYTVSBPRQCN-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium ethenesulfonate undergoes polymerization in aqueous solutions under specific conditions, such as ultraviolet light or the presence of peroxide catalysts, leading to the formation of polymers with high molecular weights. Its synthesis can be achieved through various chemical reactions, including coupling reactions of sulfonic acid derivatives in alkaline conditions and other specialized methods designed to produce high-purity and high-yield products (Breslow & Kutner, 1958).

Molecular Structure Analysis

The molecular structure of sodium ethenesulfonate derivatives has been elucidated through techniques like single crystal X-ray diffraction, revealing complex coordination geometries and interactions. For instance, the structure of sodium ethene-bis-nitrobenzenesulfonate showcases a 2D topology net formed by metal-ligand coordination interactions, highlighting the role of sodium ions in bridging ligands to form intricate molecular architectures (Yu, Qian, & Wang, 2012).

Chemical Reactions and Properties

Sodium ethenesulfonate participates in diverse chemical reactions, including copolymerizations with various monomers and its use in the synthesis of symmetrical and unsymmetrical sulfonates. These reactions are pivotal for creating functional materials with specific properties, such as enhanced electrical conductivity and stability in aqueous solutions (Cao et al., 2018).

Physical Properties Analysis

The physical properties of sodium ethenesulfonate and its derivatives, such as solubility, density, and molecular weight, have been characterized in detail. Studies on sodium alkanesulfonates provide insights into the apparent molar volumes, viscosity coefficients, and surface activity, which are crucial for understanding the behavior of sodium ethenesulfonate in aqueous solutions (Tamaki, Inabe, Mori, & Numata, 1983).

Chemical Properties Analysis

The chemical properties of sodium ethenesulfonate, such as reactivity ratios, polymerization behavior, and interactions with other chemical species, have been explored to optimize its use in various applications. Research on its copolymerization and interactions with other monomers sheds light on its versatility and potential for creating novel materials with desired chemical properties (Breslow & Kutner, 1958).

Scientific Research Applications

Summary of the Application

EMS is used for in vitro mutagenesis in wheat (Triticum aestivum L.). It provides variation for selective breeding programs and functional gene studies .

Methods of Application or Experimental Procedures

EMS mutagenesis was experimented with 4 treatment durations (2, 4, 6, and 8 h) and 5 treatment concentrations (0, 0.1, 0.2, 0.3, and 0.4%). Mature embryos were treated to detect optimum doses of mutagenesis and to estimate polymorphism and genomic instability .

4. Results or Outcomes: EMS mutagens at different duration and concentration had significant effects on callus formation rate (%), embryogenic callus formation rate (%), responded embryogenic callus rate (%), regeneration efficiency and number of plants parameters .

Synthesis of Organosulfur Compounds

  • Summary of the Application: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
  • Methods of Application or Experimental Procedures: Sodium sulfinates are used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
  • Results or Outcomes: Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Electrochemical Sulfonylation

  • Summary of the Application: Sodium sulfinates have been widely utilized as sulfonyl radical precursors for preparing a diverse array of value-added sulfur-containing compounds (sulfones, sulfonamides, sulfonates, thiosulfonates, etc.) through S-C, S-N, S-O and S-S bonds formation reactions .
  • Methods of Application or Experimental Procedures: Organic electrosynthesis has become an attractive alternative to conventional methods for redox reactions because it utilizes electric current instead of chemical redox agents .
  • Results or Outcomes: The electrochemical generation of sulfonyl radicals from sodium sulfinates and their applications in organic electrosynthesis have attracted much attention .

Site-Selective C–H Sulfonylation

  • Summary of the Application: Sodium sulfinates have been used for site-selective C–H sulfonylation .
  • Methods of Application or Experimental Procedures: This process involves the use of sodium sulfinates as sulfonylating reagents under certain reaction conditions .
  • Results or Outcomes: This method has been demonstrated to be promising for the synthesis of organosulfur compounds .

Photoredox Catalytic Transformations

  • Summary of the Application: Sodium sulfinates have been used in photoredox catalytic transformations .
  • Methods of Application or Experimental Procedures: This process involves the use of sodium sulfinates under light-activated conditions .
  • Results or Outcomes: This method has been demonstrated to be effective for the synthesis of organosulfur compounds .

Safety And Hazards

Sodium ethenesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The chemical evolution of MSA and its sodium salt aerosols during heterogeneous OH oxidation are the major processes controlling the chemical evolution of MSA and its sodium salt aerosols . This could be a potential area of future research.

properties

IUPAC Name

sodium;ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYYTVSBPRQCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1184-84-5 (Parent), 26101-52-0 (Parent)
Record name Sodium vinylsulfonate
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Record name Ethenesulfonic acid, sodium salt (1:1), homopolymer
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DSSTOX Substance ID

DTXSID0027513
Record name Sodium ethenesulfonate
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethenesulfonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium vinylsulfonate

CAS RN

3039-83-6, 9002-97-5
Record name Sodium vinylsulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenesulfonic acid, sodium salt (1:1), homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenesulfonic acid, sodium salt (1:1)
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Record name Sodium ethenesulfonate
Source EPA DSSTox
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Record name Sodium ethylenesulphonate
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Record name SODIUM VINYLSULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethenesulfonate
Reactant of Route 2
Sodium ethenesulfonate
Reactant of Route 3
Sodium ethenesulfonate
Reactant of Route 4
Sodium ethenesulfonate

Citations

For This Compound
26
Citations
I Nagata, Y Okamoto - Macromolecules, 1983 - ACS Publications
… Poly(sodium ethenesulfonate) was prepared by the polymerization of sodium ethenesulfonate (obtained from Polysciences Inc.) using ammonium persulfate and sodium bisulfite as …
Number of citations: 58 pubs.acs.org
YS Petrova, LM Alifkhanova, LK Neudachina… - Russian Journal of …, 2016 - Springer
… of the polymer with sodium ethenesulfonate does not occur to a noticeable extent, probably because of low nucleophilicity of PAS and low activity of sodium ethenesulfonate. The use of …
Number of citations: 10 link.springer.com
H Nakayama, M Yamanobe, K Baba - Journal of Thermal Analysis …, 1993 - akjournals.com
… (sodium ethenesulfonate) was obtained by polymerization of sodium ethenesulfonate and … The molecular weight of the poly(sodium ethenesulfonate) was estimated to be about 6000 …
Number of citations: 2 akjournals.com
E De Witte, EJ Goethals - Die Makromolekulare Chemie …, 1968 - Wiley Online Library
… For each unit B in the original polymer, a molecule of allylalcohol is formed and for each unit 6, a molecule of sodium ethenesulfonate. The remaining polymer has the structure of a …
Number of citations: 12 onlinelibrary.wiley.com
JF King, JH Hillhouse - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
… (18); (iii) sodium ethenesulfonate (13) by hydrolysis of 5a at pH II .O followed by recrystallization from absolute ethanol (mp >385"C); (iv) butyl and neopentyl ethenesulfonates (22n and …
Number of citations: 14 cdnsciencepub.com
EE Gilbert - Synthesis, 1969 - thieme-connect.com
… This approach is more direct than that involving the ester, since sodium ethenesulfonate is commercially available“. However, the ability of the salts to undergo such reactions has been …
Number of citations: 105 www.thieme-connect.com
S De A. Soares, JF Rodrigues… - Journal of Polymer …, 1993 - Wiley Online Library
… , analogous to what was found in the literature for fluorimetric studies of rare earth ions with nucleotide analogue ~ , ~ ~ poly (sodium acrylate) ,35 and poly (sodium ethenesulfonate ) .…
Number of citations: 9 onlinelibrary.wiley.com
MK Bach, HG Johnson - Biochemistry, 1967 - ACS Publications
Michael K. Bach and Herbert G. Johnson abstract: A membrane fraction was isolated from washed and detergent-treated HeLa cell nuclei by extraction with a buffer containing …
Number of citations: 27 pubs.acs.org
RP Kambour, JT Bendler, RC Bopp - Macromolecules, 1983 - ACS Publications
Polystyrene (PS) and poly (2, 6-dimethyl-l, 4-phenylene oxide)(PXE) have been brominated selectively to produce in each case a series of copolymers and ultimately two new …
Number of citations: 635 pubs.acs.org
EJ Goethals - Reactions on Polymers: Proceedings of the NATO …, 1973 - Springer
… A patent however claims that the copolymerization of sodium ethenesulfonate with acrylic acid or acrylamide or a mixture of both gives polymers with a high sulfonate content when the …
Number of citations: 6 link.springer.com

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